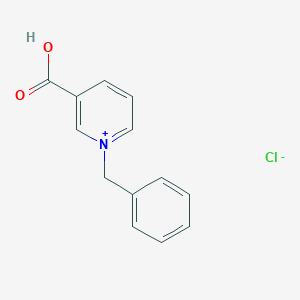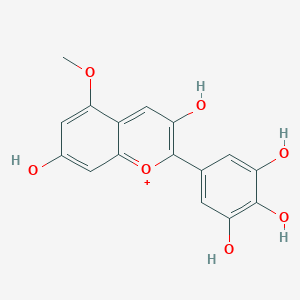
Pulchellidin
Descripción general
Descripción
Pulchellidin is an O-methylated anthocyanidin, a type of flavonoid pigment found in plants. It is known for its blue-red coloration and can be found in species such as Plumbago pulchella. The compound has the IUPAC name 3,3′,4′,5′,7-pentahydroxy-5-methoxyflavylium and a molecular formula of C₁₆H₁₃O₇ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pulchellidin can be synthesized through various chemical reactions involving the methylation of anthocyanidins. The process typically involves the use of methanol and acidic conditions to facilitate the methylation of the hydroxyl groups on the anthocyanidin structure.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from species like Plumbago pulchella. The extraction process includes maceration of plant material followed by purification using chromatographic techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Pulchellidin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding leucoanthocyanidin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and methanol are used for acetylation and methylation reactions, respectively.
Major Products:
Aplicaciones Científicas De Investigación
Pulchellidin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of anthocyanidins and their derivatives.
Biology: Investigated for its role in plant pigmentation and its potential antioxidant properties.
Medicine: Explored for its potential health benefits, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the food and cosmetic industries for its natural coloring properties
Mecanismo De Acción
The mechanism of action of pulchellidin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Signal Transduction: this compound may modulate signal transduction pathways related to inflammation and cell survival.
Comparación Con Compuestos Similares
Pulchellidin is unique among anthocyanidins due to its specific methylation pattern. Similar compounds include:
Delphinidin: Another anthocyanidin with a similar structure but without the methoxy group.
Malvidin: Contains additional methoxy groups compared to this compound.
Petunidin: Similar in structure but with different hydroxylation and methylation patterns.
These compounds share similar antioxidant and pigment properties but differ in their specific chemical behaviors and applications .
Propiedades
IUPAC Name |
5-(3,7-dihydroxy-5-methoxychromenylium-2-yl)benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-8(17)5-14-9(13)6-12(20)16(23-14)7-2-10(18)15(21)11(19)3-7/h2-6H,1H3,(H4-,17,18,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQABVHSHQZHD-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pulchellidin structurally unique compared to other anthocyanins?
A1: Unlike most naturally occurring anthocyanins, this compound possesses a unique 5,7-dimethoxy substitution pattern on its A-ring. This structural feature prevents the formation of tautomeric quinonoidal bases (anhydrobases) typically observed in other anthocyanins with free hydroxyl groups at the 5 and 7 positions. [] This unique structural characteristic could potentially lead to distinct color properties and stability profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


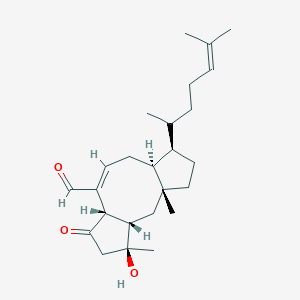
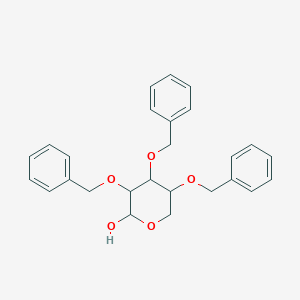
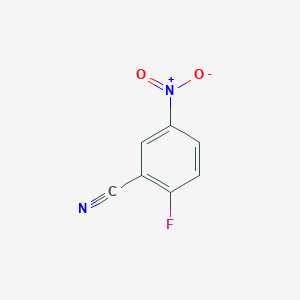
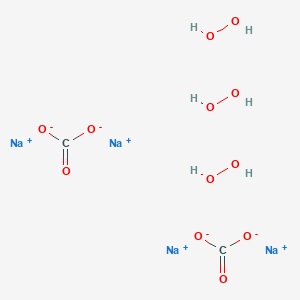


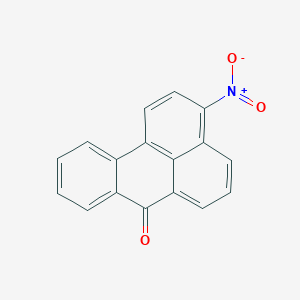
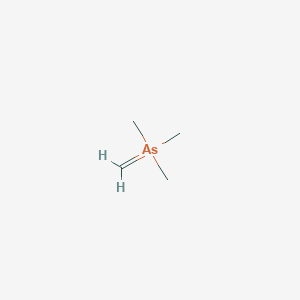

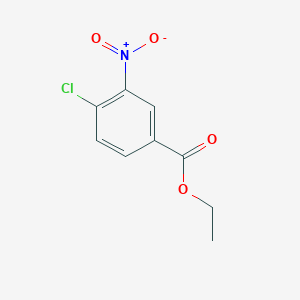
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)

